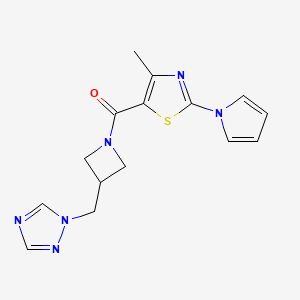
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one is a chemical compound that showcases the synthesis and versatility of organic chemistry. This compound features diverse functional groups, making it a subject of interest in various fields, from medicinal chemistry to industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one, a sequence of organic reactions is employed. Typically, the process begins with the formation of the thiadiazole ring, followed by the introduction of the piperidine moiety. The piperidine is then functionalized to attach the ethanone group via ether linkage. Key reagents include sulfur sources, piperidine, and p-tolyl ethyl bromide, among others.
Industrial Production Methods: In an industrial context, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and safety, with an emphasis on minimizing waste and maximizing the efficient use of reagents.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one can undergo various types of reactions:
Oxidation: : The compound can be oxidized at the thiadiazole or piperidine moiety.
Reduction: : Reduction reactions can target the ethanone group to form an alcohol.
Substitution: : Halogenation at the aromatic ring or nucleophilic substitution at the piperidine nitrogen.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as amines or halides.
Major Products Formed: The major products depend on the type of reaction:
Oxidation typically leads to sulfoxides or sulfones.
Reduction produces alcohol derivatives.
Substitution reactions yield various functionalized analogs of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one serves as a building block for more complex molecules. Its functional groups facilitate the creation of a wide range of derivatives for study.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug design and medicinal chemistry. It can be modified to study its effects on different biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It might be investigated for its effects on neurological or inflammatory conditions due to its unique structural features.
Industry: In an industrial setting, it may be utilized in the creation of novel materials or as a catalyst for chemical reactions, owing to its robust and versatile nature.
Wirkmechanismus
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: : The exact pathways depend on its application but could include modulation of neurotransmitter release or inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one can be compared with other compounds featuring thiadiazole or piperidine moieties:
1-(4-(2-(Thiadiazol-2-yl)ethyl)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one: : Similar but with an ethyl linker.
1-(4-(1,3,4-Oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one: : Similar, replacing thiadiazole with oxadiazole.
1-(4-(2-(Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one: : Similar but with a meta-tolyl group instead of para.
This was fun! I'm interested in what you think, and where we might take this.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-2-4-13(5-3-12)21-10-15(20)19-8-6-14(7-9-19)22-16-18-17-11-23-16/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVJTHUWVXZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2901730.png)
![3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901731.png)


![6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline](/img/structure/B2901735.png)


![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2901741.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B2901744.png)
![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B2901748.png)
![1,3,6-trimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2901749.png)
